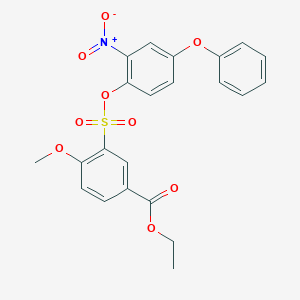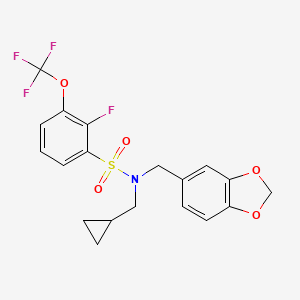![molecular formula C24H18N4O6 B7433262 Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)
Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as PTC-209 and belongs to the class of carbamate derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate involves the inhibition of BMI-1 activity. This compound binds to the PRC1 domain of BMI-1, which is responsible for its interaction with other proteins involved in chromatin remodeling and gene expression. By disrupting the interaction between BMI-1 and its binding partners, Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate can effectively inhibit the self-renewal and survival of cancer stem cells.
Biochemical and Physiological Effects
Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate has been shown to have minimal toxicity and side effects in preclinical studies. This compound is well-tolerated by animals and does not cause significant changes in body weight or organ function. In terms of biochemical effects, Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate has been shown to effectively inhibit the activity of BMI-1 in cancer cells, leading to reduced self-renewal and survival of cancer stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate is its specificity for BMI-1 inhibition. This compound does not affect the activity of other proteins involved in chromatin remodeling or gene expression, making it a highly selective inhibitor of BMI-1. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the optimization of dosing and administration schedules for clinical use. Additionally, further studies are needed to investigate the potential applications of Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, more research is needed to explore the potential use of this compound in other diseases and conditions beyond cancer.
Synthesemethoden
The synthesis of Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate involves the reaction of 3-nitrobenzoic acid with phthalic anhydride and 4-aminophenol. The resulting product is then reacted with ethyl chloroformate to yield the final product. The synthesis of this compound has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer. BMI-1 is known to play a key role in the self-renewal and survival of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. By inhibiting BMI-1, Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate can effectively target cancer stem cells and sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c1-2-33-24(30)17-11-16(12-19(13-17)28(31)32)22(29)26-18-7-9-20(10-8-18)34-23-21-6-4-3-5-15(21)14-25-27-23/h3-14H,2H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLALSKAVMBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=CC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)

![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)